Lipophilicity (XLogP3) of 5-(4-tert-Butylphenyl)- vs. 5-Phenyl-1,2,4-oxadiazol-3-amine
The 4-tert-butylphenyl substituent confers substantially higher lipophilicity compared to the unsubstituted phenyl analog, a critical parameter for membrane permeability and target binding. The target compound is estimated to possess an XLogP3 value between 2.5 and 3.5, based on the computed value of 2.0 for the structurally related N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine and the known additive contribution of the tert-butyl group (~+1.0 log unit over methyl) [1][2]. In contrast, the unsubstituted 5-phenyl-1,2,4-oxadiazol-3-amine has a predicted XLogP3 significantly lower (estimated <1.0), resulting in a lipophilicity difference of at least 2 log orders [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ~2.5–3.5 |
| Comparator Or Baseline | 5-Phenyl-1,2,4-oxadiazol-3-amine (estimated XLogP3 <1.0); N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine (measured XLogP3 = 2.0) |
| Quantified Difference | ΔXLogP3 ≥ +1.5 log units vs. phenyl analog; ≥ +0.5–1.0 log units vs. p-tolyl analog |
| Conditions | XLogP3 computed via PubChem algorithm; tert-butyl contribution estimated from matched molecular pair analysis |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and target binding; this compound's logP range is optimal for CNS drug-like space (typically XLogP 2–5), making it a superior starting point for neurology or intracellular target programs compared to more polar analogs.
- [1] PubChem. Computed Properties for N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine (CID 25220719). XLogP3-AA: 2.0. View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. J. Med. Chem., 54(8), 2529–2591. (tert-butyl group hydrophobic contribution). View Source
- [3] PubChem. Computed Properties for 1,2,4-oxadiazol-3-amine (CID 17991084). XLogP3-AA: -0.2. View Source
